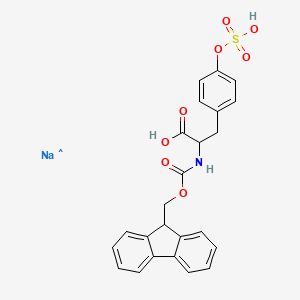

Fmoc-Tyr(SO3Na)-OH.H2O

Description

Historical Context of Tyrosine O-Sulfation Research and Challenges in Chemical Synthesis of Sulfopeptides

Tyrosine O-sulfation is a crucial post-translational modification (PTM) where a sulfate (B86663) group is added to a tyrosine residue within a protein. This modification was first identified in 1954 by Bettelheim in bovine fibrinopeptide B. researchgate.netwikipedia.orgpnas.org Initially considered a rare occurrence, by the early 1980s, it became evident that tyrosine sulfation is a common modification in secreted and transmembrane proteins in higher eukaryotes. researchgate.netnih.govspringernature.com This PTM is catalyzed by tyrosylprotein sulfotransferases (TPSTs) within the trans-Golgi network and plays a significant role in various biological processes by modulating protein-protein interactions. wikipedia.orgpnas.orgspringernature.com

The chemical synthesis of sulfopeptides, however, presents considerable challenges. The primary obstacle is the inherent instability of the tyrosine O-sulfate ester bond under acidic conditions. researchgate.netjpt.com This lability makes it difficult to use standard protocols for solid-phase peptide synthesis (SPPS), which often employ strong acids for deprotection and cleavage from the resin. researchgate.netscispace.com Consequently, the synthesis of sulfopeptides has been plagued by issues such as low yields, incomplete side-chain deprotection, and undesired side reactions. researchgate.net The analysis of sulfated peptides is further complicated by the lability of the sulfotyrosine during mass spectrometry analysis and the fact that it is isobaric with phosphotyrosine. researchgate.netnih.gov These difficulties have spurred the development of alternative synthetic strategies to produce these important molecules efficiently.

Significance of Fmoc-Tyr(SO3Na)-OH.H2O as a Pre-Sulfated Building Block in Fluoren-9-ylmethoxycarbonyl (Fmoc)-Based Solid-Phase Peptide Synthesis (SPPS)

The advent of Fmoc-based SPPS provided a milder alternative to the traditional Boc-based methods, as the Fmoc protecting group is removed under basic conditions. nih.gov This development opened the door for the synthesis of peptides with acid-sensitive modifications like sulfation. This compound emerged as a key pre-sulfated building block for the direct incorporation of sulfotyrosine into a growing peptide chain. scispace.comnih.gov This approach avoids the need for a post-synthetic sulfation step, which can be inefficient and lead to side reactions.

Despite its advantages, the direct use of Fmoc-Tyr(SO3Na)-OH has its own set of challenges. The sodium salt form can exhibit poor solubility in common organic solvents used in SPPS, and its incorporation into the peptide chain can be sluggish. researchgate.netsigmaaldrich-jp.com Furthermore, the presence of the charged sulfate group can lead to poor resin swelling, which can impede subsequent amino acid couplings, especially when multiple sulfotyrosine residues are being incorporated. researchgate.netnih.gov The sulfate group's counterion has also been shown to influence the stability of the sulfated peptide during acidic cleavage, with tetrabutylammonium (B224687) salts showing improved stability over sodium salts. rsc.orgmerckmillipore.com

Overview of Advanced Synthetic Strategies for Tyrosine O-Sulfated Peptides

To overcome the limitations associated with the direct use of Fmoc-Tyr(SO3Na)-OH, several advanced synthetic strategies have been developed. These strategies often involve protecting the sulfate group to enhance its stability during SPPS and cleavage.

One approach involves the use of a neopentyl (nP) protecting group for the sulfate. The resulting Fmoc-Tyr(SO3nP)-OH building block is stable to the basic conditions used for Fmoc removal and the acidic conditions of cleavage. The nP group can then be removed post-synthetically under mild conditions. sigmaaldrich-jp.comresearchgate.net

Another strategy employs a dichlorovinyl (DCV) sulfate ester protected sulfotyrosine residue. This protecting group is also stable throughout the Fmoc-SPPS and is removed after cleavage from the resin via hydrogenolysis. nih.gov

A more recent innovation involves the use of fluorosulfated tyrosine (Tyr(OSO2F)). The Fmoc-protected version of this amino acid can be efficiently incorporated into peptides via SPPS. The fluorosulfate (B1228806) group is stable to standard cleavage conditions and can be converted to the sulfotyrosine in a subsequent step. nih.gov

These advanced strategies, which utilize protected sulfotyrosine building blocks, have significantly improved the efficiency and reliability of synthesizing complex sulfated peptides, enabling further research into their biological functions. researchgate.net

Structure

3D Structure of Parent

Properties

Molecular Formula |

C24H21NNaO8S |

|---|---|

Molecular Weight |

506.5 g/mol |

InChI |

InChI=1S/C24H21NO8S.Na/c26-23(27)22(13-15-9-11-16(12-10-15)33-34(29,30)31)25-24(28)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21;/h1-12,21-22H,13-14H2,(H,25,28)(H,26,27)(H,29,30,31); |

InChI Key |

NRWWLTREFOXIDB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OS(=O)(=O)O)C(=O)O.[Na] |

Origin of Product |

United States |

Mechanistic and Kinetic Studies of Sulfotyrosine Residue Stability During Chemical Synthesis

Detailed Analysis of Acid-Lability and Desulfation Kinetics of Tyrosine O-Sulfate

The primary obstacle in the chemical synthesis of sulfotyrosine-containing peptides is the acid-lability of the sulfate (B86663) ester linkage. nih.gov This functional group is notoriously unstable and prone to rapid hydrolysis under the strong acidic conditions typically used for cleavage of the completed peptide from the resin support and removal of side-chain protecting groups. nih.govnih.gov

Research into the stability of the tyrosine O-sulfate has shown that it is rapidly cleaved in strong acids, which complicates the direct use of unprotected Fmoc-Tyr(SO3-)-OH in standard Fmoc-SPPS protocols. nih.govsigmaaldrich-jp.com The final cleavage step in Fmoc synthesis routinely employs concentrated trifluoroacetic acid (TFA), which can lead to significant or complete loss of the sulfate moiety, yielding the unmodified tyrosine residue as a major byproduct. sigmaaldrich-jp.com

However, detailed kinetic studies have revealed that the rate of this acid-catalyzed hydrolysis is highly dependent on pH, temperature, and the primary amino acid sequence of the peptide. nih.gov In mildly acidic solutions (pH 1 to 3), the hydrolysis rate is considerably slower than in concentrated acid. nih.gov For instance, investigations using sulfated gastrin-17, caerulein, and drosulfokinin as model peptides showed only marginal hydrolysis in trifluoroacetic acid at room temperature or below. nih.gov This suggests that while the sulfate group is inherently acid-sensitive, it possesses greater stability under typical protein purification conditions than previously assumed. nih.gov The activation energy (Ea) for the hydrolysis of the sulfate group in sulfated gastrin-17 was determined to be 98.7 ± 5 kJ mol⁻¹, providing a quantitative measure of the energy barrier for this degradation pathway. nih.gov

| Condition | Observation | Reference |

| Strong Acid (e.g., standard TFA cleavage) | Rapid degradation and desulfation | sigmaaldrich-jp.com |

| Mildly Acidic Solutions (pH 1-3) | Significantly slower hydrolysis compared to strong acid | nih.gov |

| Low Temperature TFA Cleavage | Partially effective at reducing desulfation | sigmaaldrich-jp.com |

| Peptide Primary Sequence | The rate of acid hydrolysis is dependent on the amino acid composition of the peptide | nih.gov |

| Activation Energy (Ea) for Gastrin-17 Hydrolysis | 98.7 ± 5 kJ mol⁻¹ | nih.gov |

Investigations into Protecting Group Cleavage Mechanisms and Orthogonality in the Context of Fmoc-SPPS

The principle of orthogonality is fundamental to the success of Fmoc-SPPS. This strategy relies on a set of protecting groups that can be removed under distinct chemical conditions without affecting other protecting groups. iris-biotech.depeptide.com In the standard Fmoc/tBu (tert-butyl) approach, the Nα-Fmoc group is temporary and removed at each cycle with a base (typically piperidine), while the side-chain protecting groups (like tBu) are permanent and removed simultaneously with resin cleavage at the end of the synthesis using a strong acid (TFA). iris-biotech.depeptide.com

The challenge with incorporating sulfotyrosine is that the unprotected sulfate monoester is not stable to the final acid cleavage step, violating the principle of orthogonality. To overcome this, strategies have been developed that involve protecting the sulfate group itself with a moiety that is stable to both the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage. sigmaaldrich-jp.com This converts the charged sulfate monoester into a neutral diester, which exhibits greater stability.

Several protecting groups for the sulfate have been investigated, including trichloroethyl (TCE), dichlorovinyl (DCV), and neopentyl (nP). sigmaaldrich-jp.comnih.gov Of these, the neopentyl group has shown particular promise. sigmaaldrich-jp.com The Fmoc-Tyr(SO3nP)-OH building block is stable to the piperidine (B6355638) used for Fmoc removal and largely stable to the TFA used for cleavage. sigmaaldrich-jp.com The nP group can then be selectively removed post-cleavage under specific, non-acidic conditions, thus preserving the sulfated tyrosine residue. sigmaaldrich-jp.com

The cleavage of the nP group is typically achieved using potent, small nucleophiles like sodium azide (B81097) or by warming the peptide in a 2 M ammonium (B1175870) acetate (B1210297) solution. sigmaaldrich-jp.com This multi-step deprotection sequence—base-labile Fmoc removal, acid-labile side-chain and resin cleavage, and finally nucleophilic deprotection of the sulfate—restores a fully orthogonal system for the synthesis of sulfotyrosine-containing peptides.

An alternative approach involves the use of a fluorosulfated tyrosine derivative, Fmoc-Y(OSO₂F)-OH. nih.gov The fluorosulfate (B1228806) group is stable to standard acidic cleavage cocktails (e.g., 95:2.5:2.5 = TFA:TIPS:H₂O). nih.gov After cleavage from the resin, the fluorosulfate is converted to the desired sulfate in a separate step using basic ethylene (B1197577) glycol. nih.gov

| Sulfate Protecting Group | Stability to Piperidine (Fmoc Removal) | Stability to TFA (Final Cleavage) | Deprotection Conditions | Reference |

| None | Stable | Labile (significant desulfation) | N/A | sigmaaldrich-jp.com |

| Neopentyl (nP) | Stable | Stable (some loss on prolonged exposure) | 1. NaN₃, DMSO/DMF, 50 °C2. 2 M Ammonium Acetate, 37 °C | sigmaaldrich-jp.com |

| Dichlorovinyl (DCV) | Stable | Stable | Hydrogenolysis (Pd/C, H₂) | nih.govnih.gov |

| Fluorosulfate (SO₂F) | Stable | Stable | Basic ethylene glycol (e.g., with Cs₂CO₃ or DBU) | nih.gov |

Impact of Solvation and Temperature on Sulfate Moiety Integrity During Peptide Elongation and Cleavage

Solvation and temperature are critical parameters that significantly influence the stability of the sulfotyrosine residue throughout the SPPS process. Even when using a protected sulfate strategy, such as with the nP group, reaction conditions must be carefully controlled to minimize loss of the modification.

Temperature: Studies have demonstrated a clear correlation between temperature and the rate of acid-catalyzed desulfation. nih.gov Lowering the temperature during the final TFA cleavage step is a known method to partially reduce the extent of desulfation, although it may not prevent it completely. sigmaaldrich-jp.com For post-cleavage manipulations, such as the removal of the nP group with ammonium acetate, a moderately elevated temperature (37 °C) is required to drive the reaction to completion. sigmaaldrich-jp.com Conversely, during peptide elongation cycles, increasing the temperature, a common strategy to improve coupling efficiency and synthesis speed, could potentially risk the integrity of the sulfate group, although the use of protected diesters mitigates this risk substantially. csbio.com

Solvation: The choice of solvent and additives plays a crucial role, particularly during cleavage and purification.

Cleavage: During TFA cleavage, the generation of reactive cationic species can lead to side reactions. While standard cleavage cocktails like TFA/TIS/water (95:2.5:2.5) are often sufficient, the presence of the sulfonyl group can sometimes be associated with side reactions like O-sulfonation of serine or threonine. sigmaaldrich.com The composition of the cleavage cocktail must be optimized to ensure efficient deprotection while minimizing sulfate loss. For peptides with nP-protected sulfotyrosine, extended cleavage times (beyond 1.5 hours) should be avoided as some loss of the nP group can occur. sigmaaldrich-jp.com

Purification: The solvation environment during purification by reverse-phase HPLC is also critical. Standard purification buffers containing TFA can cause some desulfation of the unprotected peptide. sigmaaldrich-jp.com Therefore, non-acidic buffer systems, such as those based on ammonium acetate at neutral pH, are recommended to maintain the integrity of the sulfate moiety during this final step. sigmaaldrich-jp.com The choice of counterion in the solvent can also affect the stability of peptide nanostructures, a principle that may extend to the stability of modified peptides in solution. rsc.org

| Process Step | Factor | Effect on Sulfate Integrity | Recommended Practice | Reference |

| Peptide Elongation | Temperature | Elevated temperatures may increase risk of side reactions, though nP protection is generally stable. | Standard coupling temperatures are generally safe with protected sTyr. | csbio.com |

| Final Cleavage (TFA) | Temperature | Lower temperatures reduce the rate of acid-catalyzed desulfation. | Perform cleavage at reduced temperatures (e.g., below room temp). | nih.govsigmaaldrich-jp.com |

| Final Cleavage (TFA) | Time | Prolonged exposure to TFA can lead to loss of the nP protecting group and/or the sulfate itself. | Limit cleavage time (e.g., ~1.5 hours) and monitor progress by HPLC. | sigmaaldrich-jp.com |

| Final Cleavage (TFA) | Solvation (Scavengers) | Scavengers are necessary to quench reactive cations, but sulfonyl groups can be reactive. | Use appropriate scavengers; Fmoc-Trp(Boc) can prevent specific side reactions. | sigmaaldrich.com |

| Purification (RP-HPLC) | Solvation (Buffer) | Standard TFA-containing buffers can cause partial desulfation of the final product. | Use non-acidic buffers, such as 0.1 M ammonium acetate (pH ~7). | sigmaaldrich-jp.com |

Advanced Analytical Characterization and Purity Assessment of Synthesized Sulfopeptides

High-Resolution Chromatographic Techniques for Separation and Purification

High-performance liquid chromatography (HPLC) is a cornerstone of peptide purification and analysis. springernature.comnih.gov Among its various modes, reverse-phase HPLC (RP-HPLC) is the most widely used for its high efficiency and the ease of use with volatile buffer systems compatible with mass spectrometry. pepdd.com

The development of a robust RP-HPLC method is critical for the effective separation of sulfopeptides from impurities. springernature.compepdd.com RP-HPLC separates peptides based on their hydrophobicity through differential interactions with a nonpolar stationary phase, typically C8 or C18 silica (B1680970), and a polar mobile phase. americanpeptidesociety.orgharvardapparatus.com More hydrophobic peptides are retained longer on the column and thus elute later. americanpeptidesociety.org

The development of an effective RP-HPLC method involves the optimization of several key parameters to achieve high-resolution separation of the target sulfopeptide from impurities such as isomers, truncated or deleted sequences, and byproducts from side-chain reactions. pepdd.com Key considerations in method development include the choice of stationary phase (e.g., C8 or C18), column temperature, and the gradient of the organic solvent in the mobile phase. nih.gov For instance, a linear gradient of increasing acetonitrile (B52724) concentration is commonly employed to elute peptides from the column. nih.govnih.gov The specific gradient profile, including its steepness and duration, is tailored to the complexity of the peptide mixture. nih.gov Detection is typically carried out by monitoring UV absorbance at wavelengths between 210-220 nm, which corresponds to the peptide bond. pepdd.com

A typical starting point for the purification of a crude synthetic peptide containing Fmoc-Tyr(SO3Na)-OH might involve a C18 column and a linear gradient of acetonitrile in water, with both solvents containing an ion-pairing agent like trifluoroacetic acid (TFA). nih.govnih.gov The optimization process would then involve adjusting the gradient slope and temperature to maximize the resolution between the target peptide and its closely eluting impurities.

Table 1: Exemplary RP-HPLC Method Parameters for Sulfopeptide Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18, 5 µm particle size, 4.6 x 250 mm | Provides a hydrophobic stationary phase for separation based on peptide hydrophobicity. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic modifier to improve peak shape and provide a source of counter-ions. |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic solvent to elute peptides from the column. |

| Gradient | 5% to 60% B over 30 minutes | Gradually increases the organic content of the mobile phase to elute peptides with varying hydrophobicities. |

| Flow Rate | 1.0 mL/min | Controls the speed at which the mobile phase and analytes pass through the column. |

| Detection | UV at 214 nm | Monitors the peptide bonds to detect eluting peptides. |

| Column Temperature | 30°C | Can influence selectivity and peak shape. |

This table represents a general starting point for method development. Actual conditions will vary depending on the specific sulfopeptide and impurities.

The choice and optimization of the elution buffer system are critical for the successful analysis and purification of sulfopeptides by RP-HPLC. The buffer system not only influences the retention and elution of the peptide but also impacts the stability of the sulfate (B86663) group and compatibility with downstream analytical techniques like mass spectrometry.

Trifluoroacetic Acid (TFA) is a commonly used ion-pairing agent in RP-HPLC for peptides. researchgate.net It is added to both the aqueous and organic mobile phases at a concentration of about 0.1%. nih.gov TFA can improve peak shape by minimizing unwanted interactions between the peptide and the silica support. However, the acidic nature of TFA-containing buffers can lead to the partial loss of the labile sulfate group from sulfotyrosine residues, particularly with prolonged exposure. sigmaaldrich-jp.com Furthermore, TFA is known to cause signal suppression in positive ion mode electrospray ionization mass spectrometry (ESI-MS). chromforum.org

Ammonium (B1175870) acetate (B1210297) is a volatile buffer system that is highly compatible with mass spectrometry and is often preferred for the purification of sulfopeptides. sigmaaldrich-jp.com It is typically used at a concentration of 0.1 M, and a pH of around 7 is often employed. sigmaaldrich-jp.com Using ammonium acetate buffers can help to preserve the integrity of the sulfate group. sigmaaldrich-jp.com However, ammonium acetate has limited solubility in high concentrations of acetonitrile, which needs to be considered when designing the elution gradient. elementlabsolutions.com The use of ammonium acetate can also lead to different selectivity compared to TFA, which can be advantageous in separating difficult impurities. elementlabsolutions.com

Table 2: Comparison of Common Buffer Systems for Sulfopeptide RP-HPLC

| Buffer System | Advantages | Disadvantages |

|---|---|---|

| 0.1% Trifluoroacetic Acid (TFA) | - Good peak shape- Volatile | - Can cause sulfate loss- Ion suppression in positive ion ESI-MS |

| 0.1 M Ammonium Acetate | - Preserves sulfate group integrity- Excellent MS compatibility | - Lower solubility in high organic content- May require repeated lyophilization to remove |

The optimization process involves evaluating different buffer systems and their concentrations to find the best balance between chromatographic resolution, recovery of the intact sulfopeptide, and compatibility with subsequent analytical steps.

Mass Spectrometry for Molecular Identification and Sulfate Intactness Verification

Mass spectrometry (MS) is an indispensable tool for the characterization of sulfopeptides, providing precise molecular weight information and confirming the presence and integrity of the sulfate modification. americanpeptidesociety.org The two most common ionization techniques used for peptide analysis are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI). americanpeptidesociety.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a soft ionization technique that is well-suited for the analysis of peptides. americanpeptidesociety.org In MALDI, the peptide is co-crystallized with a matrix material, and a laser is used to desorb and ionize the analyte, typically generating singly charged ions. americanpeptidesociety.org The time it takes for the ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio. youtube.com While MALDI is a powerful tool, the analysis of sulfopeptides can be challenging due to the lability of the sulfate group, which can be lost during the ionization process. nih.gov Analysis in negative ion mode is often preferred for sulfopeptides as it can help to minimize sulfate loss. ebrary.net

Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique that is commonly coupled with liquid chromatography (LC-MS). americanpeptidesociety.org In ESI, a solution of the peptide is passed through a heated capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. americanpeptidesociety.org ESI often produces multiply charged ions, which allows for the analysis of large molecules on mass spectrometers with a limited mass range. ESI is generally considered a gentler ionization method than MALDI, but in-source fragmentation and loss of the sulfate group can still occur, especially in positive ion mode. researchgate.net

Both MALDI-TOF and ESI-MS can be used to determine the molecular weight of a sulfopeptide. The presence of the sulfate group (SO3) adds 80 Da to the mass of the peptide. However, due to the potential for sulfate loss, it is common to observe a peak corresponding to the desulfated peptide alongside the peak for the intact sulfopeptide. nih.gov

The inherent lability of the sulfate ester bond in sulfotyrosine presents a significant challenge in the mass spectrometric analysis of sulfopeptides, often leading to the neutral loss of sulfur trioxide (SO3; 80 Da). researchgate.netnih.gov This fragmentation can occur in the ion source or during collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), complicating data interpretation and potentially preventing accurate localization of the modification. researchgate.net

Several strategies have been developed to mitigate sulfate fragmentation:

Negative Ion Mode Analysis: Analyzing sulfopeptides in negative ion mode is a common strategy to preserve the sulfate modification. ebrary.net The negatively charged sulfate group is more stable in this mode, reducing the likelihood of neutral loss.

Gentle Ionization Conditions: Optimizing the parameters of the ion source, such as reducing the capillary temperature in ESI, can minimize in-source fragmentation. researchgate.net

Alternative Fragmentation Techniques: While CID is the most common fragmentation method, it often leads to complete loss of the sulfate group. nih.gov Alternative fragmentation techniques that are less energetic, such as Electron Transfer Dissociation (ETD), can be employed. nih.govebrary.net ETD involves the transfer of an electron to a multiply charged precursor ion, which induces fragmentation of the peptide backbone while often preserving labile post-translational modifications like sulfation. premierbiosoft.com

Chemical Derivatization: In some cases, chemical derivatization of the sulfate group can be used to improve its stability during mass spectrometric analysis. For example, the use of a non-covalent derivatizing agent like pyrenemethylguanidine has been shown to enhance the detection of intact sulfopeptides in positive reflectron mode MALDI-MS. nih.gov

By employing these strategies, it is possible to obtain high-quality mass spectra of sulfopeptides that confirm their molecular weight and the intactness of the sulfate modification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation of Sulfotyrosine-Containing Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural and conformational analysis of peptides in solution. nih.gov It provides information about the three-dimensional structure of a molecule, as well as its dynamics. nih.govresearchgate.net

For sulfotyrosine-containing peptides, NMR can be used to:

Confirm the identity and purity of the compound: The 1D ¹H NMR spectrum of a purified peptide will show a characteristic set of peaks for each amino acid residue. hmdb.cauzh.ch The presence of the Fmoc protecting group and the sulfated tyrosine can be confirmed by their unique chemical shifts.

Determine the three-dimensional structure: By using a combination of 2D NMR experiments, such as COSY, TOCSY, and NOESY, it is possible to assign all the proton resonances in the peptide and to identify through-space interactions between protons that are close to each other in the folded structure. uzh.chresearchgate.net This information can be used to calculate a three-dimensional model of the peptide's conformation in solution.

Study peptide dynamics and interactions: NMR can also be used to study the flexibility of different parts of the peptide chain and to investigate how the peptide interacts with other molecules, such as receptors or enzymes. nih.gov For example, changes in the chemical shifts of certain protons upon binding to a target protein can provide information about the binding site. nih.gov

The sulfation of a tyrosine residue can have a significant impact on the local conformation of a peptide due to its negative charge and steric bulk. nih.gov NMR spectroscopy is an ideal tool to probe these conformational changes and to understand how sulfation influences the biological activity of the peptide. nih.gov

Table 3: Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| Fmoc-Tyr(SO3Na)-OH.H2O | - |

| Acetonitrile | ACN |

| Trifluoroacetic Acid | TFA |

| Ammonium Acetate | - |

| Pyrenemethylguanidine | pmg |

Qualitative and Quantitative Purity Assessment Methodologies (e.g., Kaiser Test, HPLC Purity)

The comprehensive purity assessment of sulfopeptides relies on a suite of analytical techniques, each providing unique insights into the composition of the synthesized material. These methods are broadly categorized as qualitative, for the detection of specific functional groups, and quantitative, for the determination of the relative abundance of the target compound and its impurities.

The Kaiser test, also known as the ninhydrin (B49086) test, is a rapid and highly sensitive qualitative assay employed extensively in solid-phase peptide synthesis (SPPS) to monitor the progress of coupling and deprotection steps. nih.govsigmaaldrich-jp.com Its primary function is to detect the presence of free primary amines. dundee.ac.uk In the context of synthesizing peptides with this compound, the Kaiser test is crucial for verifying the completeness of the Fmoc-protecting group removal from the N-terminus of the growing peptide chain before the coupling of the next amino acid.

The test involves taking a small sample of the resin-bound peptide and treating it with a solution of ninhydrin. sigmaaldrich-jp.com If a free primary amine is present, it reacts with ninhydrin to produce a characteristic deep blue or purple color, known as Ruhemann's purple. thieme-connect.de The intensity of this color provides a qualitative indication of the amount of free amine present. nih.gov

Procedure and Interpretation:

A few beads of the peptide-resin are sampled from the reaction vessel. anaspec.com

The beads are washed to remove any residual reagents. thieme-connect.de

Solutions of ninhydrin, phenol, and potassium cyanide in pyridine/butanol are added to the beads. sigmaaldrich-jp.comanaspec.com

The mixture is heated for several minutes at a high temperature (e.g., 100-120°C). thieme-connect.deanaspec.com

The results are interpreted visually, as detailed in the table below.

| Observed Color | Interpretation | Recommended Action |

|---|---|---|

| Intense Blue (Beads and Solution) | Incomplete or failed coupling reaction; abundant free amines present. sigmaaldrich-jp.com | Repeat the coupling step. thieme-connect.de |

| Slight Blue (Beads or Solution) | Partial coupling; some free amines remain. thieme-connect.de | Extend the coupling time or repeat the coupling step. |

| Yellow or Colorless | Complete coupling; no free primary amines detected. thieme-connect.de | Proceed to the next step in the synthesis (e.g., deprotection). |

It is important to note that the Kaiser test is not reliable for N-terminal proline residues, which are secondary amines, and may give a different colorimetric response. sigmaaldrich-jp.comdundee.ac.uk Furthermore, certain amino acids like asparagine and serine may not produce the typical dark blue color. thieme-connect.de

High-Performance Liquid Chromatography (HPLC) is the definitive quantitative method for assessing the purity of synthesized peptides and amino acid derivatives like this compound. nih.govsmallmolecules.com Reversed-phase HPLC (RP-HPLC) is the most common mode used, which separates molecules based on their hydrophobicity. alfa-chemistry.comajpamc.com

For this compound, commercial suppliers typically report a purity of ≥95% as determined by HPLC peak area. anaspec.comajpamc.comrsc.org This indicates that the main peak, corresponding to the desired compound, constitutes at least 95% of the total integrated peak area in the chromatogram.

Analytical Considerations for Sulfopeptides:

The analysis of sulfated peptides and their derivatives requires special consideration due to the acid-labile nature of the tyrosine-O-sulfate group. nih.gov Standard RP-HPLC protocols often use mobile phases containing trifluoroacetic acid (TFA), which can cause partial or complete desulfation of the peptide. To mitigate this, it is recommended to use buffer systems at a neutral pH, such as those containing ammonium acetate. sigmaaldrich-jp.com

A typical HPLC analysis for a peptide containing a sulfated tyrosine residue would involve the following:

Column: A C18 reversed-phase column is commonly used. dundee.ac.uk

Mobile Phase: A gradient elution system is employed, typically with:

Solvent A: 0.1 M Ammonium Acetate in water. sigmaaldrich-jp.com

Solvent B: Acetonitrile or a mixture of acetonitrile and Solvent A. sigmaaldrich-jp.com

Detection: UV absorbance is monitored, often at 215 nm for the peptide backbone and potentially other wavelengths to detect the Fmoc group if present.

Research Findings and Purity Data:

While specific, detailed HPLC method validation for the isolated compound this compound is not extensively published in peer-reviewed literature, data from the synthesis of peptides containing this derivative provide valuable insights. For instance, in the synthesis of sulfated peptide fragments, RP-HPLC is the standard method for purification and purity analysis. The goal is to separate the desired full-length sulfated peptide from deletion sequences, incompletely deprotected peptides, and desulfated byproducts.

The following table presents representative data that would be expected from an HPLC analysis of a purified batch of this compound, based on typical manufacturer specifications and findings from related sulfopeptide research.

| Analyte | Typical Purity Specification | Primary Analytical Method | Commonly Observed Impurities |

|---|---|---|---|

| This compound | ≥95% anaspec.comajpamc.comrsc.org | Reversed-Phase HPLC | Desulfated Fmoc-Tyr-OH, diastereomers, starting materials |

The successful synthesis and purification of sulfopeptides are critically dependent on these qualitative and quantitative analytical techniques. The Kaiser test provides essential in-process control during synthesis, while HPLC offers the final, detailed assessment of purity, ensuring the integrity of the final product for its intended application.

Applications of Fmoc Tyr So3na Oh.h2o in Academic Peptide and Protein Research

Chemical Synthesis of Biologically Active Sulfated Peptides and Their Analogues

The direct incorporation of sulfotyrosine using Fmoc-Tyr(SO3Na)-OH.H2O during SPPS is a cornerstone for producing biologically active sulfated peptides. This method allows for the precise placement of sulfotyrosine residues within a peptide sequence, which is often essential for their biological function.

The chemical synthesis of sulfated peptide hormones is essential for studying their structure-function relationships, receptor interactions, and physiological roles. This compound has been instrumental in the synthesis of several such hormones.

Cholecystokinin (B1591339) (CCK): This peptide hormone, involved in digestion and satiety, requires a sulfated tyrosine residue for its full biological activity. The use of Fmoc-Tyr(SO3Na)-OH in Fmoc-based solid-phase chemistry allows for the direct construction of the sulfated peptide chain. nih.govacs.org To circumvent the acid-lability of the sulfate (B86663) group, specialized cleavage protocols, such as treatment with 90% aqueous trifluoroacetic acid (TFA) at 0°C, have been developed. nih.govacs.org This method has been successfully applied to synthesize various forms of CCK, including CCK-12, CCK-33, and CCK-39, with the pure sulfated peptides being obtained in reasonable yields. nih.govacs.org

Gastrins: Similar to CCK, gastrins, which stimulate gastric acid secretion, are also sulfated on a specific tyrosine residue. The synthetic strategy employing Fmoc-Tyr(SO3Na)-OH has been effectively used to produce different forms of gastrin II, such as human big gastrin-II, little gastrin-II, and mini gastrin-II. nih.govacs.org

Sincalide (B1681796): An analogue of CCK, sincalide is used in diagnostic imaging. While direct synthesis with Fmoc-Tyr(SO3Na)-OH is feasible, research has also explored the synthesis of more stable analogues to overcome the issue of acid-lability. For instance, a non-hydrolyzable analogue where the -OSO3H group is replaced by a -CH2SO3H group has been successfully synthesized and shown to retain full biological activity. nih.gov

| Peptide Hormone | Synthetic Strategy | Key Considerations | Synthesized Forms |

| Cholecystokinin (CCK) | Fmoc-based SPPS with Fmoc-Tyr(SO3Na)-OH | Acid-lability of sulfate group, low-temperature TFA cleavage | CCK-12, CCK-33, CCK-39 |

| Gastrins | Fmoc-based SPPS with Fmoc-Tyr(SO3Na)-OH | Acid-lability of sulfate group, optimized cleavage protocols | Human big gastrin-II, little gastrin-II, mini gastrin-II |

| Sincalide | Fmoc-based SPPS and synthesis of stable analogues | Overcoming acid-lability of the sulfate ester | Native peptide and non-hydrolyzable analogues |

Tyrosine sulfation is a key modification in many proteins involved in cell-cell recognition and signaling. The synthesis of peptides corresponding to the sulfated regions of these proteins is crucial for understanding their interactions.

P-selectin Glycoprotein (B1211001) Ligand-1 (PSGL-1): This glycoprotein, expressed on leukocytes, plays a critical role in the initial stages of inflammation by binding to selectins on endothelial cells. This interaction is dependent on the presence of sulfated tyrosine residues at the N-terminus of PSGL-1, in conjunction with specific O-glycans. bidmc.orgnih.govresearchgate.net The synthesis of glycopeptides corresponding to the N-terminus of PSGL-1, incorporating both the necessary glycans and sulfotyrosine residues using building blocks like Fmoc-Tyr(SO3Na)-OH, has been a significant achievement in studying this interaction. bidmc.org

C-C Chemokine Receptor Type 5 (CCR5): The N-terminal region of the CCR5 receptor contains several tyrosine residues that are sulfated. This sulfation is critical for the entry of certain strains of HIV-1 into host cells, as it mediates the interaction with the viral envelope glycoprotein gp120. nih.gov The synthesis of CCR5-derived peptides with specific patterns of tyrosine sulfation has been achieved using Fmoc-Tyr(SO3Na)-OH and other orthogonally protected tyrosine derivatives. nih.gov These synthetic sulfopeptides are invaluable tools for dissecting the precise role of each sulfotyrosine residue in HIV-1 binding and entry. nih.gov

Engineering of Proteins with Site-Specific Tyrosine Sulfation for Functional Investigations

The ability to incorporate sulfotyrosine at specific sites in peptides and proteins opens up avenues for detailed functional studies that are often not possible with biologically derived, heterogeneously modified proteins.

Synthetic sulfated peptides have become indispensable tools for biochemical and immunological research.

Biological Probes: Peptides containing sulfotyrosine, synthesized using Fmoc-Tyr(SO3Na)-OH, can be utilized as substrates or model compounds to study the kinetics and specificity of enzymes involved in sulfation (tyrosylprotein sulfotransferases) and desulfation. biosyn.com They can also be labeled, for example with fluorescent tags, to create probes for monitoring protein-protein interactions in real-time.

Antigens for Antibody Generation: One of the significant challenges in studying tyrosine sulfation has been the lack of high-affinity, specific antibodies that can recognize the sulfotyrosine modification. The chemical synthesis of well-defined sulfotyrosine-containing peptides provides the necessary antigens to raise antibodies that are specific for this post-translational modification. sigmaaldrich-jp.com These antibodies are crucial for the detection, localization, and functional characterization of sulfated proteins in complex biological samples.

A primary function of tyrosine sulfation is to modulate extracellular protein-protein interactions. nih.govwikipedia.org The addition of a negatively charged sulfate group can significantly enhance the affinity and specificity of these interactions.

Mechanism of Interaction: The sulfate group on tyrosine contributes a significant negative charge, which can participate in electrostatic interactions, such as the formation of salt bridges with positively charged residues like arginine on a binding partner. elsevier.com Synthetic peptides incorporating sulfotyrosine have been central to biophysical studies that have characterized the strength and nature of these interactions.

Receptor Recognition: As seen with PSGL-1 and CCR5, tyrosine sulfation is often a critical determinant for the recognition of ligands by their receptors. nih.govnih.gov The use of synthetic peptides with and without sulfation allows for a direct assessment of the contribution of this modification to binding affinity and specificity. For example, studies with synthetic PSGL-1 peptides have demonstrated that tyrosine sulfation is required for high-affinity binding to P-selectin. nih.govresearchgate.net Similarly, synthetic CCR5 sulfopeptides have been used in competitive binding assays to demonstrate the critical role of sulfation at specific tyrosine residues for interaction with the HIV-1 gp120 protein. nih.gov

| Research Area | Application of Synthetic Sulfopeptides | Key Findings |

| Enzyme Kinetics | Substrates for tyrosylprotein sulfotransferases | Elucidation of enzyme specificity and reaction mechanisms. |

| Antibody Development | Antigens for immunization | Generation of specific anti-sulfotyrosine antibodies for detection and functional studies. |

| Protein-Protein Interactions | Model systems for biophysical studies | Characterization of electrostatic contributions of sulfotyrosine to binding affinity. |

| Receptor-Ligand Binding | Probing the role of sulfation in recognition | Demonstration of the necessity of tyrosine sulfation for high-affinity binding in systems like PSGL-1/P-selectin and CCR5/gp120. |

Contributions to Combinatorial Chemistry and Sulfotyrosine Peptide Library Generation

The principles of solid-phase peptide synthesis, for which Fmoc-Tyr(SO3Na)-OH is a key reagent, are readily adaptable to combinatorial approaches for the generation of peptide libraries.

The creation of peptide libraries where sulfotyrosine is incorporated at specific positions allows for the high-throughput screening of potential ligands or inhibitors for a given biological target. For instance, a library of CCR5 sulfopeptides with varying sulfation patterns was synthesized to systematically investigate the role of each sulfotyrosine residue in HIV binding and entry. nih.gov This approach, which relies on the efficient incorporation of sulfotyrosine using methods compatible with library synthesis, accelerates the discovery of structure-activity relationships. The use of Fmoc-protected amino acids is also central to the combinatorial synthesis of peptide libraries on microarrays, a technology that enables the screening of a large number of peptides in a miniaturized format.

Integration with Ligation Chemistry for Complex Sulfoprotein Synthesis

The synthesis of complex sulfoproteins often necessitates the assembly of multiple peptide fragments, a task accomplished through various chemical ligation strategies. These techniques allow for the chemoselective formation of a native peptide bond between unprotected peptide segments. The integration of sulfotyrosine-containing peptides, synthesized using building blocks like this compound, into these ligation schemes is a critical aspect of producing large, post-translationally modified proteins for research. This section explores the compatibility and challenges of using peptides derived from this compound in two prominent ligation methods: silver-ion mediated segment condensation and native chemical ligation.

Silver-Ion Mediated Segment Condensation

Silver-ion mediated segment condensation is a powerful technique for the coupling of peptide fragments. This method typically involves the activation of a C-terminal thioacid or thioester of one peptide segment by silver ions, facilitating its reaction with the N-terminal amino group of another peptide segment. While this approach has been successfully applied to the synthesis of various peptides and proteins, its application to sulfated peptides, particularly those prepared with this compound, presents significant challenges.

The primary obstacle lies in the inherent acid lability of the tyrosine-O-sulfate bond. The conditions required for both the solid-phase synthesis of the sulfated peptide segment and the subsequent ligation reaction can lead to desulfation. The use of this compound in solid-phase peptide synthesis (SPPS) requires careful selection of cleavage conditions from the resin to minimize the loss of the sulfate group. However, the subsequent steps in preparing for and carrying out silver-ion mediated ligation can introduce further risks of degradation.

Moreover, the charged nature of the sodium sulfonate group can impact the solubility and reactivity of the peptide fragment in the organic solvents often used for ligation reactions. This can lead to aggregation and reduced coupling efficiency. To circumvent these issues, researchers have increasingly turned to protected sulfotyrosine derivatives, which shield the sulfate group during synthesis and ligation, and are only deprotected in the final steps.

Table 1: Comparison of Sulfotyrosine Building Blocks for Peptide Synthesis and Ligation

| Building Block | Sulfate Protection | Compatibility with Acidic Conditions | Suitability for Thioester Formation | Key Considerations |

| This compound | None | Low | Problematic | Prone to desulfation during cleavage and ligation. |

| Fmoc-Tyr(SO3tBu)-OH | tert-Butyl | Moderate | Feasible | Offers temporary protection but can be partially cleaved prematurely. |

| Fmoc-Tyr(SO3Np)-OH | Neopentyl | High | Good | Stable to TFA, removed post-ligation. |

| Fmoc-Tyr(SO2F)-OH | Fluorosulfonyl | High | Good | Stable protecting group, removed under specific conditions. |

Native Chemical Ligation (NCL)

Native chemical ligation (NCL) is a cornerstone of chemical protein synthesis, enabling the formation of a native peptide bond between a C-terminal peptide thioester and an N-terminal cysteine-containing peptide wikipedia.orgnih.govillinois.edunih.gov. The successful application of NCL for the synthesis of sulfoproteins hinges on the efficient preparation of a sulfated peptide segment with a C-terminal thioester.

The direct use of this compound in the Fmoc-SPPS strategy to generate such sulfated peptide thioesters is fraught with difficulty. The standard methods for creating peptide thioesters are often incompatible with the unprotected and acid-sensitive nature of the sulfotyrosine residue. For instance, the generation of a peptide thioester often involves treatment with strong acids and activating agents that can readily cleave the sulfate group.

Research in the field has demonstrated that the synthesis of homogeneously tyrosine-sulfated proteins via NCL is achievable, but it relies on the use of protected Fmoc-sulfotyrosine building blocks monash.edunih.gov. These protected derivatives, such as those with neopentyl or other acid-stable protecting groups, safeguard the sulfate moiety throughout the demanding steps of peptide thioester synthesis and the ligation reaction itself. The protecting group is then removed post-ligation to yield the native sulfoprotein.

The challenges associated with the unprotected sulfate group in this compound make it an unsuitable building block for the routine synthesis of sulfated peptide thioesters required for NCL. The propensity for desulfation during the synthetic and ligation steps would lead to a heterogeneous product mixture, significantly complicating the purification and characterization of the target sulfoprotein.

Emerging Trends and Future Directions in Fmoc Tyr So3na Oh.h2o Research

Exploration of Novel Protecting Group Chemistries for Enhanced Synthetic Robustness and Orthogonality in Sulfotyrosine Synthesis

The inherent instability of the tyrosine O-sulfate ester in acidic conditions, typically used in solid-phase peptide synthesis (SPPS), has necessitated the development of robust protecting groups. pepdd.comjpt.com The traditional approach of using Fmoc-Tyr(SO3Na)-OH directly can lead to low yields and difficulties in subsequent coupling steps, especially in the synthesis of peptides with multiple sulfotyrosine residues. nih.gov To address this, researchers have explored various protecting groups for the sulfate (B86663) moiety that are stable throughout the synthesis and can be removed under mild conditions, ensuring the integrity of the final peptide.

One of the significant advancements has been the introduction of the neopentyl (nP) protecting group. sigmaaldrich-jp.com This group is stable to the piperidine (B6355638) used for Fmoc removal and the trifluoroacetic acid (TFA) used for cleavage from the resin. sigmaaldrich-jp.com The nP group can be removed post-synthesis using nucleophiles like sodium azide (B81097) or ammonium (B1175870) acetate (B1210297). sigmaaldrich-jp.comrsc.org This strategy enhances the robustness of the synthesis and is compatible with standard Fmoc SPPS protocols. sigmaaldrich-jp.com

Other protecting groups that have been investigated include trichloroethyl (TCE) and dichlorovinyl (DCV). sigmaaldrich-jp.comnih.gov The DCV group, for instance, can be cleaved by mild hydrogenolysis after the peptide has been synthesized and other protecting groups have been removed. nih.gov More recently, a fluorosulfate-based strategy has been introduced. nih.govnih.gov This involves the synthesis of Fmoc-fluorosulfated tyrosine, which is then incorporated into the peptide. The fluorosulfate (B1228806) group is subsequently converted to a sulfate group in a high-yield reaction using basic ethylene (B1197577) glycol. nih.govnih.gov

The concept of orthogonality, where protecting groups can be selectively removed without affecting others, is paramount in the synthesis of complex peptides with multiple modifications. monash.edubiosynth.com The development of these novel protecting groups provides a toolkit for chemists to design synthetic strategies that allow for the precise and efficient production of multi-sulfated peptides. monash.edu

Table 1: Comparison of Selected Protecting Groups for Sulfotyrosine Synthesis

| Protecting Group | Abbreviation | Stability | Deprotection Conditions | Key Advantages |

|---|---|---|---|---|

| Neopentyl | nP | Stable to piperidine and TFA | Sodium azide or ammonium acetate | Compatible with standard Fmoc SPPS; good stability. sigmaaldrich-jp.com |

| Dichlorovinyl | DCV | Stable to Fmoc SPPS conditions | Mild hydrogenolysis | Efficient removal after synthesis. nih.gov |

Advancements in Automated and High-Throughput Synthesis of Multi-Sulfated Peptides

The automation of solid-phase peptide synthesis has revolutionized the field, enabling the rapid and reliable production of peptides. creative-peptides.comnih.govamericanpeptidesociety.org The development of protecting group strategies compatible with these automated synthesizers has been a key factor in advancing the synthesis of sulfated peptides. sigmaaldrich-jp.com For example, the good solubility of Fmoc-Tyr(SO3nP)-OH in standard solvents used in automated synthesis allows for its seamless integration into automated protocols. sigmaaldrich-jp.com

High-throughput synthesis platforms allow for the parallel synthesis of numerous peptides, which is invaluable for applications such as structure-activity relationship studies and drug discovery. nih.gov The challenges in synthesizing multi-sulfated peptides, such as poor resin swelling and extended coupling times, are being addressed through the development of optimized synthetic protocols and novel reagents. nih.govscispace.com The ability to rapidly synthesize libraries of sulfated peptides is crucial for exploring their diverse biological roles. monash.edu

Modern automated peptide synthesizers offer precise control over reaction conditions, including temperature and reagent delivery, which can be optimized to improve the efficiency of incorporating sulfotyrosine residues and to minimize side reactions. creative-peptides.comamericanpeptidesociety.org These technological advancements are making the synthesis of complex, multi-sulfated peptides more routine and accessible to a broader range of researchers. peptidescientific.com

Computational and Theoretical Approaches to Predict Sulfation Patterns and Reactivity of Tyrosine Residues

Computational and theoretical methods are becoming increasingly important in predicting which tyrosine residues in a protein are likely to be sulfated. mdpi.com This is particularly valuable given that there is no simple consensus sequence for tyrosine sulfation. nih.gov

One of the prominent tools in this area is "The Sulfinator," a software tool that uses Hidden Markov Models to predict tyrosine sulfation sites with high accuracy. nih.govexpasy.orgexpasy.org This tool can identify potential sulfation sites based on their location within the protein sequence. nih.gov Another tool, "TyrPred," can simultaneously predict nitration, sulfation, and phosphorylation of tyrosine residues by incorporating multiple features, including the physicochemical properties of neighboring amino acids. acs.org

These predictive tools are based on the analysis of known sulfated proteins and consider factors such as the presence of acidic residues near the tyrosine, which is a common feature of sulfation sites. wikipedia.orgnih.gov By predicting potential sulfation sites, these computational approaches can guide experimental studies, helping researchers to focus their synthetic and biological investigations on the most relevant tyrosine residues. This integration of computational prediction with experimental validation is accelerating our understanding of the patterns and functional consequences of tyrosine sulfation.

Table 2: Computational Tools for Predicting Tyrosine Sulfation

| Tool Name | Methodology | Key Features |

|---|---|---|

| The Sulfinator | Hidden Markov Models | Predicts sulfation sites based on their location within the protein sequence. nih.govexpasy.org |

| TyrPred | Elastic Net Feature Selection | Simultaneously predicts nitration, sulfation, and phosphorylation of tyrosine residues. acs.org |

| SulfoSite | Support Vector Machines | Predicts sulfation sites based on amino acid sequence and properties. mdpi.com |

Interdisciplinary Research Integrating Chemical Synthesis with Structural Biology and Cellular Biochemistry for Deeper Mechanistic Insights into Tyrosine Sulfation

The ability to chemically synthesize homogeneous populations of sulfated peptides is a cornerstone of interdisciplinary research aimed at understanding the precise biological roles of tyrosine sulfation. monash.edu Naturally occurring sulfated proteins often exist as heterogeneous mixtures, making it difficult to attribute specific functions to the sulfation of a particular tyrosine residue. monash.edu Synthetic peptides with defined sulfation patterns provide the necessary tools to dissect these complex biological systems.

By integrating chemical synthesis with structural biology techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can determine the structural basis for how tyrosine sulfation enhances protein-protein interactions. monash.edu For example, studies on chemokine receptors have used synthetic sulfopeptides to reveal how sulfation increases binding affinity and selectivity for their ligands. monash.edu

In the field of cellular biochemistry, synthetic sulfated peptides have been instrumental in elucidating the role of tyrosine sulfation in critical biological processes such as HIV-1 entry into cells. dntb.gov.ua These studies have demonstrated the crucial importance of sulfation at specific sites on the CCR5 receptor for viral infection. monash.edu Furthermore, the interplay between tyrosine sulfation and other post-translational modifications, such as glycosylation, can be investigated using precisely synthesized peptides carrying multiple modifications. monash.eduacs.orgchemrxiv.org

This interdisciplinary approach, where chemical synthesis provides the molecular probes for investigation by structural biologists and cellular biochemists, is essential for gaining deep mechanistic insights into the multifaceted roles of tyrosine sulfation in health and disease. nih.gov

Q & A

Q. What are the optimal solubility conditions for Fmoc-Tyr(SO₃Na)-OH·H₂O in peptide synthesis?

Fmoc-Tyr(SO₃Na)-OH·H₂O exhibits limited solubility in aqueous buffers but dissolves in polar aprotic solvents like DMSO. For experimental use:

- DMSO solubility : ≥100 mg/mL (170 mM) with sonication at 37°C .

- Ethanol solubility : Limited (<50 mg/mL); pre-warming to 37°C improves dissolution .

- Aqueous buffers : Requires co-solvents (e.g., 10–20% DMSO) for handling in SPPS (solid-phase peptide synthesis) .

Methodological Tip : Prepare stock solutions in DMSO, filter through 0.22 µm membranes, and dilute into reaction buffers to minimize aggregation.

Q. How to ensure efficient coupling of Fmoc-Tyr(SO₃Na)-OH·H₂O during SPPS?

- Coupling reagents : Use HBTU/HOBt or COMU in DMF with 2–5% DIEA for activation .

- Coupling time : Extend to 1–2 hours due to steric hindrance from the sulfonate group .

- Monitoring : Perform Kaiser tests or conduct in-situ FTIR to confirm complete coupling .

Q. What purification strategies are effective for peptides containing sulfated tyrosine residues?

- Reverse-phase HPLC : Use C18 columns with a 0.1% TFA/water–acetonitrile gradient. Adjust pH to 2–3 to enhance sulfonate group ionization and resolution .

- Lyophilization : Precipitate peptides in cold ether and lyophilize to remove residual solvents .

Advanced Research Questions

Q. How does the sulfonate group in Fmoc-Tyr(SO₃Na)-OH·H₂O influence peptide stability during SPPS?

The sulfonate group can:

- Reduce aggregation : Enhances solubility of growing peptide chains .

- Affect deprotection : Requires mild acidic conditions (20% piperidine in DMF) to avoid sulfonate hydrolysis .

- Risk of β-elimination : Prolonged exposure to strong bases (e.g., DBU) may degrade the residue; monitor via LC-MS .

Q. What analytical methods validate the incorporation and integrity of sulfated tyrosine in synthetic peptides?

- HPLC-MS : Confirm molecular weight and sulfonate retention using negative-ion mode .

- ¹H/¹³C-NMR : Identify characteristic sulfonate peaks at δ 7.2–7.5 ppm (aromatic protons) and δ 120–125 ppm (sulfur-bound carbons) .

- MALDI-TOF : Compare observed vs. theoretical masses to detect sulfonate loss .

Q. How to troubleshoot low yields in SPPS when using Fmoc-Tyr(SO₃Na)-OH·H₂O?

- Incomplete coupling : Increase coupling reagent equivalents (2–3×) or switch to DIC/Oxyma for better efficiency .

- Side reactions : Pre-activate the amino acid for 5 minutes before adding to the resin .

- Solvent optimization : Add 0.1 M NaCl to DMF to reduce electrostatic repulsion between sulfonate groups .

Key Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.